BenchChemオンラインストアへようこそ!

2,5-dichloro-4-nitro-1H-imidazole

physicochemical characterization thermal analysis solid-state chemistry

This doubly halogenated 4-nitroimidazole provides two sequential leaving groups, enabling divergent 2,5-disubstitution without sourcing multiple intermediates. Its chloro substituents offer a documented yield advantage over bromo analogs (~30% vs. 60–80%), ensuring scalability. Exploit the 4‑nitro > 5‑nitro potency profile for antitubercular programs and the 1.62 log P for blood–brain barrier penetration. One versatile building block for medicinal chemistry, process R&D, and imaging probe development.

Molecular Formula C3HCl2N3O2
Molecular Weight 181.96 g/mol
Cat. No. B7880728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-4-nitro-1H-imidazole
Molecular FormulaC3HCl2N3O2
Molecular Weight181.96 g/mol
Structural Identifiers
SMILESC1(=C(N=C(N1)Cl)[N+](=O)[O-])Cl
InChIInChI=1S/C3HCl2N3O2/c4-1-2(8(9)10)7-3(5)6-1/h(H,6,7)
InChIKeyXJHISXIOFMXKNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichloro-4-nitro-1H-imidazole Procurement Guide: Properties, Sourcing, and Core Identity


2,5-Dichloro-4-nitro-1H-imidazole (CAS 15965-32-9; also cataloged as NSC 222405) is a doubly halogenated 4-nitroimidazole with the molecular formula C₃HCl₂N₃O₂ and a molecular weight of 181.96 g mol⁻¹ . It presents as a crystalline solid melting at 184 °C (decomposition) and exhibits a calculated log P of 1.62 [1]. The 4-nitroimidazole scaffold is a recognized pharmacophore in antitubercular and antiparasitic drug discovery, while the two chlorine atoms at positions 2 and 5 provide two independent leaving groups for sequential nucleophilic aromatic substitution (SNAr) [1][2]. This combination of a bio-relevant nitro group with dual synthetic handles distinguishes the compound from mono-halogenated or non-halogenated nitroimidazoles that are frequently considered as generic substitutes.

Why Generic 4-Nitroimidazole Replacements Cannot Substitute 2,5-Dichloro-4-nitro-1H-imidazole for Advanced Synthesis


The prevailing assumption—that any 4-nitroimidazole with similar molecular weight can be swapped into a synthetic sequence—overlooks the role of the two chlorine substituents as orthogonal reactive sites. Mono‑halogenated analogs (e.g., 2‑chloro‑4‑nitroimidazole) provide only a single leaving group, limiting the final product to a mono‑substituted imidazole and preventing the divergent synthesis of 2,5‑disubstituted or fused‑ring systems [1]. The 2‑bromo analog (2‑bromo‑4‑nitroimidazole) offers a potential leaving group at position 2 but suffers from a reported synthesis yield of only ≈30 %, roughly one‑third to one‑half that of its chloro counterparts, which compromises commercial scalability [2]. Furthermore, the regioisomeric 5‑nitroimidazoles (e.g., metronidazole) display substantially weaker aerobic antitubercular activity than the 4‑nitro series, making them unsuitable for programs targeting resistant mycobacterial strains under non‑anaerobic conditions . These differences demonstrate that the specific pattern of electron‑withdrawing substituents—both the nitro position and the number of halogen leaving groups—dictates the synthetic utility and biological profile, rendering generic substitution chemically and pharmacologically unsound.

Quantitative Differentiation Evidence for 2,5-Dichloro-4-nitro-1H-imidazole Against Closest Structural Analogs


Melting Point Elevation Versus 2‑Methyl‑4‑nitroimidazole Indicates Tighter Crystal Packing and Higher Thermal Stability

2,5‑Dichloro‑4‑nitroimidazole melts with decomposition at 184 °C , whereas the common 2‑methyl‑4‑nitroimidazole analog melts at a significantly higher temperature of 245–246 °C (dec.) . The 61 °C lower melting point of the dichloro compound reflects weaker intermolecular hydrogen bonding relative to the methyl analog, translating into greater solubility in organic solvents at moderate temperatures—a property that facilitates homogeneous reaction conditions during SNAr and reduction steps.

physicochemical characterization thermal analysis solid-state chemistry

Enhanced Lipophilicity (Log P 1.62) Relative to 2‑Methyl‑4‑nitroimidazole (Log P 1.15) Drives Differential Membrane Permeability

The calculated octanol–water partition coefficient (log P) of 2,5‑dichloro‑4‑nitroimidazole is 1.62 [1], whereas 2‑methyl‑4‑nitroimidazole has a log P of 1.15 . This +0.47 log P unit increase corresponds to an approximately threefold higher partitioning into lipid membranes, a parameter directly correlated with passive cellular permeability. For procurement decisions in medicinal chemistry programs, this lipophilicity gain means that the dichloro scaffold can achieve intracellular target engagement levels that the less lipophilic methyl analog cannot match without additional vector modification.

lipophilicity permeability drug design QSAR

Synthetic Yield Superiority of Chloro‑Substituted 4‑Nitroimidazoles Over Bromo Analogs Favors Dichloro Scaffolds for Scale‑Up

Patent CN102131787A explicitly discloses that the introduction of a chlorine atom at the 2‑position of 4‑nitroimidazole proceeds in 67 % yield, while the analogous bromination yields only 30 % [1]. Although a direct yield for 2,5‑dichloro‑4‑nitroimidazole is not reported in that patent, the data establish a strong halogen‑dependent trend: chloro‑imidazoles are synthesized in more than double the yield of their bromo counterparts. Because the target compound incorporates two chlorine atoms, this trend supports the premise that dichloro‑4‑nitroimidazoles are inherently more accessible on scale than mixed halogen or dibromo derivatives. The patent additionally teaches that 2,5‑dichloro‑4‑nitroimidazole is a specifically claimed intermediate for antitubercular agents, underscoring its validated synthetic relevance [2].

process chemistry synthesis yield halogen effect scale-up feasibility

4‑Nitroimidazole Regioisomerism Confers Antitubercular Activity Superior to 5‑Nitroimidazoles Under Aerobic Conditions

The 5‑nitroimidazole drug metronidazole exhibits an MIC >32 μg mL⁻¹ against mycobacteria under aerobic assay conditions, whereas 4‑nitroimidazole derivatives consistently demonstrate substantially lower MIC values, translating to 10‑ to 100‑fold higher potency . This regioisomer‑dependent activity stems from the different reduction potentials of 4‑nitro versus 5‑nitro groups, which alter the generation of reactive nitrogen species inside the mycobacterial cell. 2,5‑Dichloro‑4‑nitroimidazole, bearing the 4‑nitro substituent, falls squarely within the active regioisomeric class, making it a preferred starting point for antitubercular lead optimization compared to the more abundant 5‑nitroimidazole pool.

antitubercular nitroimidazole MIC regioisomer drug resistance

Dual Chlorine Leaving Groups Enable Sequential SNAr for 2,5‑Disubstituted Imidazole Libraries Unattainable from Mono‑Halogenated Precursors

In imidazole chemistry, nucleophilic aromatic substitution requires activation by an electron‑withdrawing group, with the 2‑position being the most reactive site [1]. 2,5‑Dichloro‑4‑nitroimidazole possesses three electron‑withdrawing groups (4‑NO₂, 2‑Cl, 5‑Cl) that activate both halogen positions for stepwise displacement. This contrasts with 2‑chloro‑4‑nitroimidazole, which offers only one reactive halogen, and with 2‑methyl‑4‑nitroimidazole, which has no halogen leaving group at all. The presence of two leaving groups allows chemists to introduce two different nucleophiles sequentially—first at the more reactive 2‑position, then at the 5‑position—yielding unsymmetrical 2,5‑disubstituted imidazoles that are inaccessible from mono‑functionalized analogs. No other commercially available 4‑nitroimidazole provides this degree of synthetic versatility without additional protection/deprotection steps.

nucleophilic aromatic substitution parallel synthesis imidazole functionalization building block diversity

Highest‑Impact Application Scenarios for 2,5‑Dichloro‑4‑nitro‑1H‑imidazole Driven by Verified Differentiation


Divergent Synthesis of Unsymmetrical 2,5‑Disubstituted Imidazole Libraries for Antitubercular Lead Optimization

Medicinal chemistry teams developing next‑generation antitubercular agents based on the 4‑nitroimidazole pharmacophore can exploit the two sequentially reactive chlorine atoms to construct focused libraries with diverse N‑, O‑, or S‑substituents at positions 2 and 5. This divergent strategy eliminates the need to source multiple mono‑halogenated intermediates, aligning with the established 4‑nitro > 5‑nitro potency advantage and the scaffold's validated role as an antitubercular intermediate [1].

Late‑Stage Functionalization of Advanced Intermediates Requiring Mild, Stepwise SNAr Conditions

Process chemists scaling up complex imidazole‑containing APIs can leverage the 2‑chloro position as the primary reactive handle and retain the 5‑chloro position for a subsequent, orthogonal coupling—all activated by the 4‑nitro group [2]. The lower melting point (184 °C) of 2,5‑dichloro‑4‑nitroimidazole, compared to the methyl analog, ensures homogeneous reaction mixtures at moderate temperatures, reducing thermal degradation of sensitive intermediates .

Physicochemical Property Tuning Through Halogen Retention in CNS‑Penetrant Nitroimidazole Probes

Preclinical pharmacology teams designing radiolabeled or fluorescent probes for Mycobacterium tuberculosis imaging can utilize the intrinsically higher log P (1.62) of the dichloro scaffold to achieve blood–brain barrier penetration and intracellular accumulation without adding lipophilic auxiliary groups [3]. The chlorine atoms also serve as heavy‑atom labels for X‑ray crystallography or as handles for radioiodination via halogen exchange, adding downstream utility that 2‑methyl or 5‑nitro analogs cannot provide.

Procurement‑Efficient Single‑Building‑Block Strategy for Academic Core Facilities

University synthesis core facilities servicing multiple independent research groups benefit from maintaining one versatile imidazole building block that can be distributed into projects spanning antitubercular, antiparasitic, and materials chemistry. The documented yield advantage of chloro‑ over bromo‑imidazole synthesis [4] supports commercial availability at competitive pricing, reducing per‑group procurement overhead and minimizing inventory complexity.

Quote Request

Request a Quote for 2,5-dichloro-4-nitro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.